molecular formula C7H7Cl2NO B8768788 N-(2,4-dichlorobenzyl)hydroxylamine

N-(2,4-dichlorobenzyl)hydroxylamine

Cat. No.: B8768788
M. Wt: 192.04 g/mol
InChI Key: YUOKZXVJSSKAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is a chemical compound with the CAS Registry Number 139460-29-0 and a molecular formula of C 7 H 8 Cl 3 NO . It has a molecular weight of 228.50 g/mol . This compound is offered as a high-purity material specifically for research and development purposes. As a building block in organic chemistry, it serves as a versatile synthon for researchers in medicinal chemistry and drug discovery. The presence of both the hydroxylamine and the dichlorobenzyl functional groups makes it a valuable intermediate for the synthesis of more complex molecules, potentially for biochemical probing or pharmaceutical applications. This product is intended for use in a controlled laboratory environment by qualified personnel. According to supplier safety information, this compound requires careful handling; it should be stored under an inert atmosphere at room temperature . Safety data suggests it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers are advised to consult the Safety Data Sheet (SDS) for detailed hazard and handling instructions before use. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H7Cl2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-3,10-11H,4H2

InChI Key

YUOKZXVJSSKAHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNO

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for N 2,4 Dichlorobenzyl Hydroxylamine and Its Analogs

Direct N-Substitution Routes for N-(2,4-dichlorobenzyl)hydroxylamine Synthesis

The most direct approach to synthesizing N-alkylated hydroxylamines involves the formation of a nitrogen-carbon bond through the reaction of hydroxylamine (B1172632) with an appropriate alkylating agent.

Nucleophilic Substitution Reactions with 2,4-Dichlorobenzyl Chloride as a Precursor

The synthesis of this compound can be achieved via a direct nucleophilic substitution reaction. In this approach, hydroxylamine (NH₂OH), acting as a nitrogen nucleophile, attacks the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride. This reaction typically proceeds via an Sₙ2 mechanism, where the nucleophile attacks from the side opposite to the leaving group (the chloride ion). wikipedia.orglibretexts.org

The reaction involves the displacement of the chloride ion by the amino group of hydroxylamine. wikipedia.org The presence of electron-withdrawing chloro-substituents on the benzene (B151609) ring does not significantly hinder the substitution at the benzylic position, which is activated towards nucleophilic attack. The reaction is generally carried out in a suitable solvent, and a base may be used to neutralize the hydrochloric acid formed as a byproduct. Care must be taken to control the reaction conditions to prevent over-alkylation, which can lead to the formation of disubstituted products.

Exploration of Alternative N-Alkylation and N-Arylation Methods for Hydroxylamines

Beyond direct alkylation with alkyl halides, a variety of advanced catalytic methods have been developed for the N-alkylation and N-arylation of hydroxylamines, offering improved selectivity, efficiency, and substrate scope. organic-chemistry.org These methods are crucial for accessing a diverse range of hydroxylamine derivatives.

One notable approach is the iridium-catalyzed N-allylation of unprotected hydroxylamine, which proceeds with high chemo-, regio-, and enantioselectivity under mild conditions. organic-chemistry.org For the synthesis of N-aryl hydroxylamines, palladium-catalyzed cross-coupling reactions using ligands like BippyPhos have proven effective for coupling hydroxylamines with aryl bromides, chlorides, and iodides. organic-chemistry.org Furthermore, copper-catalyzed N-arylation provides another efficient route to these compounds. organic-chemistry.org A greener alternative, known as hydrogen borrowing catalysis, utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, producing water as the only byproduct. researchgate.net

Table 1: Overview of Alternative N-Alkylation and N-Arylation Methods for Hydroxylamines

Method Catalyst/Reagent Coupling Partner Key Features
Iridium-Catalyzed Allylic Substitution Iridium Catalyst Allylic Alcohols High selectivity; mild conditions; synthesis of N-(1-allyl)hydroxylamines. organic-chemistry.orgnih.gov
Palladium-Catalyzed Cross-Coupling Pd Catalyst / BippyPhos Ligand Aryl Halides (Br, Cl, I) Good to excellent yields for N-arylhydroxylamines. organic-chemistry.org
Copper-Catalyzed N-Arylation Copper Catalyst Aryl Iodides Broad substrate scope; good to excellent yields. organic-chemistry.org
Hydrogen Borrowing Catalysis Transition Metal Catalyst Alcohols Atom economical; green (water is the sole byproduct). researchgate.net
Hypervalent Iodine-Mediated Arylation Trimethoxyphenyliodonium(III) acetate N/A Transition metal-free amination. organic-chemistry.org

Advanced Synthetic Approaches for Related Hydroxylamine-Containing Structural Motifs

The synthesis of molecules structurally related to this compound, such as its O-alkyl isomers and amidoxime (B1450833) analogs, often requires distinct synthetic strategies. These methods highlight the chemical versatility of the hydroxylamine functional group and its precursors.

O-Alkylation and its Mechanistic Relevance to Benzylhydroxylamine Analogs

While the target compound is an N-substituted hydroxylamine, the synthesis of its O-substituted isomers, such as O-(2,4-dichlorobenzyl)hydroxylamine, is also of significant interest. A common and efficient method for preparing O-alkylhydroxylamines involves a two-step process. nih.gov

The first step is typically a Mitsunobu reaction, where an alcohol (e.g., 2,4-dichlorobenzyl alcohol) reacts with N-hydroxyphthalimide in the presence of a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (like diisopropyl azodicarboxylate). vulcanchem.com This reaction proceeds via nucleophilic substitution at the oxygen atom of N-hydroxyphthalimide. The second step involves the deprotection of the resulting N-(benzyloxy)phthalimide intermediate, usually by hydrazinolysis (treatment with hydrazine), to release the free O-benzylhydroxylamine analog. nih.govnih.gov This protocol is scalable and allows for precise regiochemical control, yielding the O-alkylated product exclusively. vulcanchem.com

Hydroxylation of Nitrile Precursors in Amidoxime Synthesis

Amidoximes, which contain a hydroxylamino group attached to an imino carbon, are another important class of related compounds. The most prevalent method for their synthesis is the reaction of a nitrile precursor with hydroxylamine. nih.govgoogle.com This transformation involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile. nih.govresearchgate.net

The reaction is often carried out using hydroxylamine hydrochloride in the presence of a base, or with an aqueous solution of hydroxylamine. nih.gov While generally efficient, the reaction can sometimes yield amide by-products, particularly with nitriles bearing electron-withdrawing groups. rsc.org Research has shown that the choice of solvent and reaction conditions can be crucial; for instance, using specific ionic liquids has been demonstrated to improve reaction times and selectivity by eliminating the formation of the amide side-product. rsc.org

Table 2: Selected Conditions for Amidoxime Synthesis from Nitriles and Hydroxylamine

Nitrile Type Reagents/Conditions Outcome Reference(s)
Aromatic Nitriles (with electron-withdrawing groups) NH₂OH in anhydrous methanol Formation of amidoximes and significant amounts of amide by-products. rsc.org
Aliphatic Nitriles Aqueous solution of NH₂OH Efficient preparation, often without the need for a base and with shorter reaction times. nih.gov
General Nitriles NH₂OH, solvent-free, ultrasonic irradiation High yields (70-85%) and short reaction times. nih.gov
General Nitriles NH₂OH in specific ionic liquids Fast, selective synthesis of amidoximes with elimination of amide by-products. rsc.org

Multi-Component Reactions (MCRs) for Diverse Hydroxylamine Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, represent a highly efficient strategy for generating molecular diversity. Several MCRs have been developed for the synthesis of complex hydroxylamine derivatives.

For example, a potassium iodide-mediated three-component cyclocondensation of hydroxylamine hydrochloride, various aldehydes, and a β-oxoester has been used to synthesize isoxazole-5(4H)-ones in good to high yields. ufms.br This reaction proceeds in water at room temperature, highlighting its "green" credentials. ufms.br In another innovative approach, trisubstituted hydroxylamines can be synthesized through a visible light-promoted MCR involving a β-keto ester, 2-nitrosopyridine, and an aryldiazoacetate, which occurs without the need for additional catalysts. rsc.org These MCRs provide rapid access to diverse heterocyclic and acyclic hydroxylamine-containing scaffolds from simple and readily available starting materials. ufms.brrsc.org

Microwave-Assisted Synthetic Techniques for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govunito.it This technique has been successfully applied to the synthesis of a variety of nitrogen-containing heterocycles and related structures. unito.itrsc.org

The application of microwave irradiation can be particularly advantageous in the synthesis of hydroxylamine derivatives. For instance, the synthesis of N-hydroxyphthalimide derivatives from phthalic anhydrides and hydroxylamine hydrochloride is significantly accelerated under microwave irradiation in the presence of pyridine, with reactions completing in minutes and yielding products in high yields. tandfonline.com A typical procedure involves irradiating the reaction mixture in a domestic microwave oven, which drastically reduces the reaction time compared to conventional refluxing methods. tandfonline.com

Similarly, the synthesis of various heterocyclic compounds, which may share common intermediates or reaction types with hydroxylamine synthesis, has been shown to be more efficient under microwave conditions. For example, the synthesis of coumarin-based 1,2,3-triazoles using microwave irradiation resulted in better yields (80-90%) compared to conventional heating (68-79%). nih.gov These findings suggest that the synthesis of this compound could be significantly optimized by employing microwave-assisted techniques, potentially leading to faster and more efficient production.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Related Nitrogen-Containing Compounds

Compound TypeConventional Method (Time, Yield)Microwave-Assisted Method (Time, Yield)Reference
N-HydroxyphthalimidesHours, Low YieldsMinutes, High Yields tandfonline.com
Coumarin-based 1,2,3-triazolesNot specified, 68-79%Not specified, 80-90% nih.gov
N-AcylationsNot specified8-10 minutes, 94% rasayanjournal.co.in

This table illustrates the general advantages of microwave-assisted synthesis for related compound classes, suggesting potential benefits for the synthesis of this compound.

Oxidation of Hydroxylamine Precursors to Nitroxide Radicals

Hydroxylamines can be oxidized to form stable nitroxide radicals, which are paramagnetic species with a delocalized unpaired electron between the nitrogen and oxygen atoms. thieme-connect.de This transformation is a key reaction in the study of radical chemistry and has applications in various fields, including their use as spin labels in biological systems and as catalysts in oxidation reactions. thieme-connect.denih.gov

The oxidation of secondary amines or hydroxylamines is a common method for synthesizing nitroxides. thieme-connect.de Various oxidizing agents can be employed for this purpose. For instance, N,N-disubstituted hydroxylamines can be oxidized to the corresponding nitroxides using reagents like lead dioxide (PbO2) or copper(II) acetate. thieme-connect.de In a cellular environment, the oxidation of lipid-soluble hydroxylamines to nitroxides can be enzyme-linked and is significantly faster than for water-soluble analogs. nih.gov

The mechanism of the superoxide (B77818) dismutase (SOD) mimetic activity of nitroxides involves an oxoammonium/nitroxide redox couple. nih.gov The nitroxide radical can be oxidized to the corresponding oxoammonium cation, which is then reduced back to the nitroxide. nih.gov This catalytic cycle allows nitroxides to scavenge reactive oxygen species. Nitrones, which can be formed from the oxidation of N,N-disubstituted hydroxylamines, can also act as precursors to nitroxides through their radical scavenging activity. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for developing efficient and scalable synthetic routes to this compound. Key parameters that can be varied include the choice of solvent, catalyst, temperature, and the nature of reactants and protecting groups.

A general approach to the synthesis of N-substituted hydroxylamines involves the alkylation of hydroxylamine or its protected derivatives. For instance, the synthesis of N-(1-allyl)hydroxylamines has been achieved with good to high yields and selectivities using an iridium-catalyzed allylic substitution of unprotected hydroxylamine. organic-chemistry.org The careful adjustment of reaction conditions is critical to control the chemoselectivity between N- and O-alkylation.

In the context of related compounds, the synthesis of O-(2,4-dinitrophenyl)hydroxylamine has been optimized to an efficient two-step procedure. nih.govcapes.gov.br This highlights the importance of reagent choice and procedural refinement in maximizing yield and purity. The synthesis of N,N,O-trisubstituted hydroxylamines has been achieved through a stepwise reduction and substitution of O-acyl N,N-disubstituted hydroxylamines, demonstrating the utility of multi-step sequences in accessing diverse hydroxylamine structures. nih.gov

For the synthesis of N-monoalkylhydroxylamines, the partial oxidation of primary amines using urea (B33335) hydrogen peroxide catalyzed by a silver(I)-based coordination polymer has been reported as a green and efficient method. rsc.org The catalyst could be recovered and reused multiple times without significant loss of activity, offering a sustainable approach to hydroxylamine synthesis. rsc.org

Table 2: Potential Optimization Parameters for this compound Synthesis

ParameterPotential Variations and ConsiderationsRationale for Optimization
Starting Materials 2,4-Dichlorobenzyl halide vs. 2,4-dichlorobenzaldehyde (B42875)Choice of electrophile can influence reaction pathway and byproducts.
Hydroxylamine Source Unprotected hydroxylamine, N-protected hydroxylamines (e.g., N-Boc), O-protected hydroxylaminesProtection strategy can control N- vs. O-alkylation and improve solubility and stability.
Catalyst Phase-transfer catalysts, metal catalysts (e.g., Ir, Pd, Cu), organocatalystsCatalysts can enhance reaction rates, improve selectivity, and enable reactions under milder conditions.
Solvent Polar aprotic (e.g., DMF, DMSO), polar protic (e.g., EtOH, H2O), nonpolar (e.g., toluene)Solvent choice affects solubility of reactants and can influence reaction kinetics and selectivity.
Temperature Room temperature, elevated temperatures (conventional or microwave heating)Temperature control is critical for reaction rate and to minimize side reactions.
Base Inorganic bases (e.g., K2CO3, Cs2CO3), organic bases (e.g., triethylamine, pyridine)The choice and stoichiometry of the base can significantly impact the reaction outcome.

This table outlines key experimental variables that would likely be explored in the optimization of a synthetic route to this compound based on general principles of organic synthesis.

Stereoselective Synthesis of Chiral this compound Derivatives (if applicable)

While this compound itself is not chiral, the introduction of a stereocenter elsewhere in the molecule would necessitate stereoselective synthetic methods to obtain enantiomerically pure derivatives. The principles of asymmetric synthesis can be applied to achieve this goal.

For example, stereoselective methods have been developed for the synthesis of complex molecules containing N-benzyl groups, such as N-benzyl (2S,3S,4S)-3-hydroxy-4-methylproline. researchgate.net The synthesis of chiral N-alkylaziridines has also been achieved in a stereoselective manner. nih.gov These examples demonstrate that the stereochemical outcome of reactions involving the formation of C-N bonds can be controlled through the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.

In the context of hydroxylamine synthesis, the catalytic asymmetric synthesis of allylic N,O-disubstituted hydroxylamines has been reported. mdpi.com This method utilizes a palladium catalyst to generate allylic oximes asymmetrically, which are then reduced to the corresponding chiral hydroxylamines with excellent enantiomeric ratios. mdpi.com Similarly, the stereoselective reductive amination of ketones is a powerful strategy for preparing chiral amines and could potentially be adapted for the synthesis of chiral N-substituted hydroxylamines. For instance, stereoselective reductive amination protocols have been developed for the synthesis of 3-dehydroxynaltrexamines, where the stereoselectivity is induced by a Noyori ruthenium catalyst. nih.gov

Should a synthetic target require a chiral this compound derivative, these strategies provide a foundation for developing a suitable stereoselective synthesis.

Structural Elucidation and Advanced Spectroscopic Characterization of N 2,4 Dichlorobenzyl Hydroxylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for the complete structural assignment of N-(2,4-dichlorobenzyl)hydroxylamine in solution. A full suite of one-dimensional (¹H, ¹³C) and two-dimensional experiments is necessary to unambiguously confirm the atomic connectivity and differentiate it from its structural isomer, O-(2,4-dichlorobenzyl)hydroxylamine.

The ¹H NMR spectrum is used to identify all unique proton environments in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the protons on the hydroxylamine (B1172632) moiety.

The 2,4-disubstituted aromatic ring gives rise to a characteristic set of signals. The proton at position 6 (H-6), situated between a chlorine atom and the benzyl (B1604629) group, is expected to appear as a doublet. The proton at position 3 (H-3), adjacent to two chlorine-bearing carbons, would likely be a doublet of doublets, and the proton at position 5 (H-5) would also be a doublet of doublets.

The benzylic protons (-CH₂-) adjacent to the nitrogen atom are predicted to appear as a singlet, though this signal could show coupling to the adjacent N-H proton depending on the solvent and exchange rate. The chemical shift of these protons is influenced by the electronegativity of the attached nitrogen atom. For comparison, in 2,4-dichlorobenzyl alcohol, the benzylic protons appear around 4.7 ppm. chemicalbook.com The protons of the hydroxylamine group (-NHOH) are exchangeable and may appear as broad singlets; their integration would correspond to one proton each.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ ppm)Predicted MultiplicityPredicted Coupling Constant (J Hz)
Ar-H37.25 - 7.35d~2.0
Ar-H57.35 - 7.45dd~8.0, 2.0
Ar-H67.45 - 7.55d~8.0
-CH₂-3.90 - 4.20s-
-NH-Variable (broad)s (broad)-
-OHVariable (broad)s (broad)-

Note: Predicted values are based on analysis of structurally similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum, typically recorded with proton decoupling, reveals the number of unique carbon atoms in the molecule. For this compound, seven distinct carbon signals are expected: six for the aromatic ring and one for the benzylic methylene carbon.

The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chlorine substituents and the benzyl group. The carbons directly bonded to chlorine (C-2 and C-4) will be shifted downfield. The quaternary carbon (C-1) to which the benzyl group is attached will also have a characteristic shift. The benzylic carbon (-CH₂-) is expected in the range of 50-60 ppm, shifted downfield by the adjacent nitrogen atom. The chemical shift range for benzylic carbons is typically between 40-55 ppm. oregonstate.edu

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ ppm)
-CH₂-50 - 60
Ar-C3127 - 129
Ar-C5129 - 131
Ar-C6131 - 133
Ar-C1133 - 135
Ar-C2134 - 136
Ar-C4135 - 137

Note: Predicted values are based on analysis of structurally similar compounds like 2,4-dichlorobenzyl alcohol and related amines. chemicalbook.com Actual experimental values may vary.

Two-dimensional NMR experiments are essential for unambiguously assembling the molecular structure by mapping the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. acs.org For this compound, COSY would show correlations between the coupled aromatic protons (H-5 with H-6, and H-5 with H-3), confirming their relative positions on the ring. A correlation might also be observed between the N-H and the benzylic -CH₂- protons under appropriate conditions.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu It would definitively link the signals in the ¹H spectrum to their corresponding carbons in the ¹³C spectrum. For example, the aromatic proton signals at ~7.2-7.6 ppm would correlate to their respective carbon signals in the ~127-133 ppm range, and the benzylic proton signal at ~4.0 ppm would correlate with the benzylic carbon signal at ~55 ppm.

Correlations from the benzylic protons (-CH₂-) to the aromatic quaternary carbon (C-1) and the ortho carbons (C-2, C-6). This confirms the attachment of the methylene group to the dichlorophenyl ring.

The definitive correlation would be a three-bond coupling from the hydroxyl proton (-OH) to the benzylic carbon (-CH₂-). Observing this correlation would provide unambiguous proof of the N-CH₂-OH connectivity, ruling out the O-isomer.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation, which provides additional structural information.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. The molecular formula for the free base of this compound is C₇H₇Cl₂NO. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) that is readily observable.

Calculated Mass Data for this compound

Ion FormulaCalculated Exact Mass (m/z)
[C₇H₇³⁵Cl₂NO + H]⁺194.0034
[C₇H₇³⁵Cl³⁷ClNO + H]⁺196.0004
[C₇H₇³⁷Cl₂NO + H]⁺197.9975

Note: Values represent the monoisotopic mass for the protonated molecule [M+H]⁺.

Chromatography coupled with mass spectrometry is essential for assessing the purity of a sample and analyzing it within complex mixtures.

LC-MS: Liquid chromatography is well-suited for the analysis of moderately polar and thermally sensitive compounds like hydroxylamines. oup.comnih.gov An LC-MS method would be used to separate this compound from any starting materials, byproducts, or its O-isomer. The mass spectrometer detector provides high specificity for identification and quantification. oup.com Derivatization is sometimes employed to improve chromatographic behavior and sensitivity. oup.com

GC-MS: Direct analysis of hydroxylamines by GC-MS can be challenging due to their polarity and potential for thermal degradation. nih.gov However, derivatization techniques can make the analysis feasible. For instance, hydroxylamine can be derivatized with aldehydes or silylating agents to form more volatile and stable products suitable for GC analysis. spbu.ru This method would be effective for purity assessment and could provide clear separation from non-polar impurities.

The primary fragmentation pathway for protonated benzylamines in MS/MS analysis typically involves the loss of the amine-containing group. nih.govnih.gov For this compound, the most likely fragmentation would be the cleavage of the C-N bond to yield a stable 2,4-dichlorobenzyl cation.

Predicted Major Mass Fragments

m/z (Isotopic Peak)Proposed Fragment
159 / 161 / 163[C₇H₅Cl₂]⁺ (2,4-dichlorotropylium or benzyl cation)
123 / 125[C₆H₃Cl₂]⁺ (Loss of HCl from benzyl cation)

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. The key functional groups are the hydroxyl (-OH), amine (-NH), the dichlorinated benzene (B151609) ring, and the methylene (-CH₂) bridge.

The O-H and N-H stretching vibrations of the hydroxylamine group are typically observed in the region of 3300-3600 cm⁻¹. The O-H stretch usually appears as a broad band due to hydrogen bonding, while the N-H stretch is generally sharper. pressbooks.publibretexts.org The aromatic C-H stretching vibrations of the dichlorobenzyl group are expected to appear in the 3000-3100 cm⁻¹ range. lumenlearning.comlibretexts.org

Vibrations corresponding to the carbon-carbon double bonds (C=C) within the aromatic ring typically produce characteristic peaks in the 1400-1600 cm⁻¹ region. libretexts.org The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range. lumenlearning.com The presence of the C-Cl bonds would also give rise to characteristic absorptions in the fingerprint region of the spectrum.

A detailed interpretation of the IR spectrum of the related compound, 3,4-dichlorobenzyl alcohol, supports the assignment of vibrations related to the dichlorinated benzyl moiety. nih.gov

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxylamine (O-H)Stretch3400 - 3650Broad, Medium-Strong
Hydroxylamine (N-H)Stretch3300 - 3500Sharp, Medium
Aromatic Ring (C-H)Stretch3000 - 3100Medium-Weak
Methylene (CH₂)Stretch2850 - 2960Medium
Aromatic Ring (C=C)Stretch1400 - 1600Medium-Weak
Methylene (CH₂)Bend1450 - 1470Medium
C-NStretch1000 - 1250Medium
C-OStretch1000 - 1300Medium
Aromatic Ring (C-H)Out-of-plane Bend675 - 900Strong
C-ClStretch< 800Strong

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The primary chromophore in this molecule is the 2,4-dichlorinated benzene ring.

The UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the aromatic system. Aromatic compounds typically exhibit two main absorption bands: the E-band (around 180-220 nm) and the B-band (around 250-290 nm). For substituted benzenes, the positions and intensities of these bands are influenced by the nature and position of the substituents.

In a related compound, 2,4-dichlorophenol (B122985) (2,4-DCP), characteristic absorption bands are observed around 210 nm, 245 nm, and 285 nm. researchgate.net The bands at lower wavelengths are attributed to the primary and secondary transitions of the aromatic group, while the band at 285 nm is associated with the n → π* transition involving the C-Cl bond. researchgate.net Given the structural similarity, this compound is expected to display a comparable UV-Vis absorption profile. The hydroxylamine and methylene groups act as auxochromes, which can cause a shift in the wavelength of maximum absorption (λmax) and a change in the molar absorptivity (ε).

Table 2: Expected UV-Vis Absorption Data for this compound

Electronic TransitionChromophoreExpected λmax (nm)
π → πBenzene Ring~210 - 220
π → π (B-band)Benzene Ring~250 - 290
n → π*C-Cl / N-O~280 - 300

X-ray Diffraction (XRD) and Crystallographic Studies of this compound Derivatives

For instance, crystallographic analysis has been performed on compounds synthesized from 2,4-dichlorobenzaldehyde (B42875), a precursor to the title compound. One such study on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile detailed its crystal structure, revealing key information about bond lengths, angles, and intermolecular interactions like hydrogen bonding and π-π stacking. researchgate.net

Another relevant study determined the crystal structure of N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide, a derivative of a related benzylamine (B48309). mdpi.com This analysis confirmed the molecular conformation and the intricate network of intra- and intermolecular hydrogen bonds that stabilize the crystal lattice. mdpi.com

These examples demonstrate that derivatives of this compound can be synthesized and crystallized, allowing for detailed structural characterization by XRD. Such studies would precisely define the geometry of the 2,4-dichlorobenzyl group, the conformation of the hydroxylamine moiety, and the nature of the packing forces within the crystal.

Computational Chemistry and Molecular Modeling Studies of N 2,4 Dichlorobenzyl Hydroxylamine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are powerful computational tools used to investigate the electronic structure and predict the reactivity of molecules. These methods, rooted in the principles of quantum mechanics, provide detailed insights into molecular properties at the atomic and subatomic levels.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical method for determining the optimized geometry and energy of molecules. nih.govscispace.com It is favored for its balance of accuracy and computational cost, making it suitable for studying large molecules. nih.govnih.gov DFT calculations can provide reliable information on a compound's shape, rotational barriers, vibrational frequencies, and electronic properties. nih.gov

In the context of N-(2,4-dichlorobenzyl)hydroxylamine, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This process involves minimizing the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. nih.gov The resulting optimized structure corresponds to a minimum on the potential energy surface. nih.gov The accuracy of these calculations depends on the chosen functional and basis set. nih.gov For instance, the B3LYP functional combined with a 6-311++G(d,p) basis set is a common choice for such studies. nih.gov

The calculated geometric parameters, such as the lengths of the C-C, C-N, N-O, and C-Cl bonds, as well as the angles between these bonds, provide a detailed picture of the molecule's structure. These theoretical values can be compared with experimental data if available.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated using DFT)

ParameterBond Length (Å)Bond Angle (°)
C-Cl (ortho)1.74-
C-Cl (para)1.73-
C-C (aromatic)1.39 - 1.41119 - 121
C-CH21.51-
CH2-N1.47-
N-O1.45-
C-C-Cl-119.5
C-CH2-N-110.5
CH2-N-O-109.8

Note: These are hypothetical values and would need to be calculated using specific DFT methods.

Frontier Molecular Orbital (FMO) Analysis for Electrophilic/Nucleophilic Sites

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. malayajournal.org A smaller gap suggests higher reactivity.

For this compound, FMO analysis can identify the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule reveals which atoms are most involved in electron donation and acceptance. For example, regions with high HOMO density are prone to attack by electrophiles, while areas with high LUMO density are susceptible to attack by nucleophiles.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These are hypothetical values. The actual energies would be determined through quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. researchgate.netwolfram.com Typically, red indicates regions of negative electrostatic potential (electron-rich), which are favorable for electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. nih.govresearchgate.net Green and yellow represent intermediate potential values. nih.gov

In the case of this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the hydroxylamine (B1172632) group due to their high electronegativity, making them potential sites for interaction with electrophiles. The dichlorobenzyl ring, particularly the areas influenced by the electron-withdrawing chlorine atoms, might exhibit regions of positive potential, indicating possible sites for nucleophilic interaction.

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

Computational techniques like molecular docking and molecular dynamics simulations are instrumental in studying how a small molecule, or ligand, interacts with a biological target, typically a protein. nih.govnih.gov These methods are crucial in drug discovery and design. nih.gov

Prediction of Binding Modes and Affinities to Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govnih.gov This technique helps in understanding the binding mode and estimating the binding affinity, often expressed as a docking score or binding energy. nih.gov A lower binding energy generally indicates a more stable protein-ligand complex. nih.gov Docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the active site of the protein. nih.govresearchgate.net

For this compound, molecular docking could be used to predict its interaction with various biological targets. For instance, if this compound is being investigated as a potential enzyme inhibitor, docking studies could reveal how it fits into the enzyme's active site and which residues it interacts with.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

ParameterValue
Binding Energy (kcal/mol)-7.8
Interacting ResiduesTyr84, Phe288, Trp86, Arg292
Key InteractionsHydrogen bond with Tyr84, Pi-pi stacking with Phe288

Note: These are hypothetical results and depend on the specific protein target and docking software used.

Conformational Analysis and Stability of Ligand-Target Complexes

While molecular docking provides a static picture of the interaction, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.gov MD simulations track the movements of atoms and molecules, providing insights into the conformational changes and stability of the complex. nih.govnih.gov By simulating the behavior of the complex in a physiological environment, MD can assess the flexibility of the ligand and the protein, and the stability of their interactions. nih.govnih.gov This is particularly important for understanding how a ligand might induce conformational changes in the protein upon binding. nih.gov

For the this compound-protein complex, MD simulations could be performed to evaluate the stability of the binding mode predicted by docking. The simulation would show whether the key interactions are maintained over time and if the ligand remains stably bound in the active site. Analysis of the simulation trajectory can reveal fluctuations in the ligand's position and the protein's structure, providing a more comprehensive understanding of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, QSAR studies would be instrumental in predicting their activity, guiding the synthesis of more potent and selective derivatives, and understanding the key molecular features that govern their biological effects. While specific QSAR models for this compound analogs are not extensively documented in publicly available literature, the principles of QSAR can be applied to hypothesize a modeling study for this class of compounds.

A hypothetical QSAR study would commence with a dataset of this compound analogs with varying substituents on the benzyl (B1604629) ring or modifications to the hydroxylamine moiety. The biological activity of these compounds, such as their inhibitory concentration (IC50) against a specific enzyme or their antibacterial efficacy, would be determined experimentally. Subsequently, a wide array of molecular descriptors for each analog would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure and can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, and are crucial for understanding interactions with biological targets. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. For substituted benzylhydroxylamines, the electronic effects (both inductive and resonance) of the substituents on the aromatic ring would significantly influence the N-O bond properties and the molecule's ability to donate a hydrogen atom or interact with a metallic center in an enzyme. acs.org

Steric Descriptors: These relate to the size and shape of the molecule, which are critical for determining how well it fits into a biological receptor's binding site. Van der Waals volume, molecular weight, and principal moments of inertia are common steric descriptors. nih.govnih.gov In the case of this compound analogs, the size and position of substituents on the benzyl ring would be a key determinant of steric hindrance.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which affects its ability to cross cell membranes and its distribution in biological systems. The logarithm of the partition coefficient (logP) is the most widely used hydrophobic descriptor.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms like Random Forest (RF) and Support Vector Machines (SVM) are employed to build the QSAR model. The goal is to find a statistically significant equation that relates a combination of descriptors to the observed biological activity.

For instance, a hypothetical QSAR equation might take the form:

log(1/IC50) = β0 + β1(logP) + β2(HOMO) + β3(Vω)

Where β0 is a constant, and β1, β2, and β3 are the coefficients for the respective descriptors. The quality of the QSAR model is assessed through various validation metrics, including the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and external validation using a test set of compounds not used in model development.

The following interactive table illustrates the types of descriptors that would be considered in a QSAR study of this compound analogs.

Descriptor TypeDescriptor ExamplePotential Influence on Activity
Electronic HOMO EnergyRelates to the molecule's ability to donate electrons.
Dipole MomentInfluences long-range electrostatic interactions with the target.
Mulliken Atomic ChargesIndicates the charge distribution and potential for polar interactions.
Steric Van der Waals Volume (Vω)Represents the bulk of the molecule, affecting receptor fit.
Molecular WeightA simple measure of molecular size.
Hydrophobic logPAffects membrane permeability and solubility.
Topological Topochemical Index (τ)Describes the shape and connectivity of the molecule.

A robust QSAR model for this compound analogs would provide valuable insights into their mechanism of action and facilitate the rational design of new derivatives with improved therapeutic potential.

Mechanistic Computational Studies of this compound's Chemical Transformations

Mechanistic computational studies employ quantum chemical methods to investigate the detailed pathways of chemical reactions, including the structures of reactants, products, intermediates, and transition states. Such studies are invaluable for understanding the reactivity, stability, and potential metabolic fate of a molecule like this compound. While specific computational investigations on the chemical transformations of this compound are not prominent in the literature, we can infer the types of studies that would be relevant based on research on related compounds like hydroxylamines and benzylamines.

Computational studies on this compound could focus on several key chemical transformations:

Oxidation and Radical Formation: The hydroxylamine moiety is susceptible to oxidation, which can lead to the formation of a nitroxyl (B88944) radical. Computational methods, particularly Density Functional Theory (DFT), can be used to calculate the O-H bond dissociation enthalpy (BDE). A lower BDE suggests easier radical formation. acs.org The stability of the resulting radical is influenced by the electronic properties of the substituents on the benzyl ring. The 2,4-dichloro substituents, being electron-withdrawing, would affect the electron density on the nitrogen and oxygen atoms, thereby modulating the stability of the radical species.

Metabolic Transformations: this compound is likely to undergo metabolic transformations in biological systems. Computational modeling can be used to explore potential metabolic pathways. For instance, studies on benzylamine (B48309) have shown that it can be metabolized via oxidative deamination. nih.gov Computational models could simulate the interaction of this compound with metabolizing enzymes like Cytochrome P450 or Monoamine Oxidase to predict the most likely sites of metabolism and the resulting products. nih.govacs.org This could involve modeling the docking of the substrate into the enzyme's active site and calculating the activation energies for different reaction pathways, such as N-oxidation, O-dealkylation, or aromatic hydroxylation.

Reaction with Other Molecules: Computational studies can elucidate the mechanism of reactions with other chemical species. For example, ab initio calculations have been used to study the nitrosation of hydroxylamine. psu.edu Similar methods could be applied to this compound to understand its reactivity towards nitrosating agents, which could be relevant in certain biological environments.

Cope-type Hydroamination Reactions: Hydroxylamine derivatives can participate in Cope-type hydroamination reactions, which involve a concerted, 5-membered cyclic transition state. researchgate.net Theoretical studies can map the potential energy surface of such reactions involving this compound to determine the feasibility and stereoselectivity of these transformations.

The following table summarizes the key aspects of potential mechanistic computational studies on this compound.

Studied TransformationComputational MethodKey Insights Gained
Oxidation to Nitroxyl Radical Density Functional Theory (DFT)O-H Bond Dissociation Enthalpy (BDE), radical stability, effect of substituents.
Metabolic Oxidation Molecular Docking, QM/MMPreferred binding mode in enzymes, likely metabolites, activation energies of pathways.
Nitrosation Reaction Ab initio calculationsReaction mechanism, structure of intermediates and transition states, reaction kinetics.
Hydroamination Reactions DFT, Potential Energy Surface MappingReaction feasibility, transition state geometry, stereochemical outcome.

These computational investigations would provide a fundamental understanding of the chemical behavior of N-(2,a4-dichlorobenzyl)hydroxylamine, complementing experimental studies and aiding in the prediction of its reactivity, stability, and biological activity.

Structure Activity Relationship Sar of N 2,4 Dichlorobenzyl Hydroxylamine and Its Analogs

Impact of the 2,4-Dichlorophenyl Group on Pharmacological Activity and Ligand Binding

The 2,4-dichlorophenyl moiety is a key structural feature that significantly influences the pharmacological profile and binding capabilities of N-(2,4-dichlorobenzyl)hydroxylamine. The presence of two chlorine atoms on the benzyl (B1604629) ring enhances the compound's lipophilicity, which can affect its ability to cross biological membranes and interact with molecular targets. ontosight.ai This dichlorobenzyl component is known to confer specific binding properties, enabling the molecule to engage with target proteins or nucleic acids. ontosight.ai

The positioning of the chlorine atoms at the 2 and 4 positions of the phenyl ring creates a distinct electronic and steric profile that can be crucial for activity. For instance, in other molecular contexts, the 2,4-dichloro substitution pattern has been associated with specific biological effects. Studies on 2,4-dichlorophenoxyacetic acid (2,4-D) and its metabolite 2,4-dichlorophenol (B122985) (2,4-DCP) have shown that these compounds can induce changes in antioxidant enzyme activities in human erythrocytes. nih.gov Specifically, 2,4-DCP, which shares the dichlorophenyl structure, was found to be more potent in altering these enzyme activities compared to its parent compound, 2,4-D. nih.govacs.org This suggests that the 2,4-dichlorophenyl group itself can be a significant contributor to biological interactions.

Furthermore, research on other compounds containing a dichlorophenyl group highlights its importance in ligand-target interactions. For example, in the development of photocages, a 2,6-dichlorophenyl group was found to be beneficial for photorelease efficiency, indicating the electronic influence of the halogen substituents. acs.org While the substitution pattern is different, it underscores the principle that the presence and position of chlorine atoms on a phenyl ring can dramatically alter a molecule's properties and activity. In the context of this compound, this group is integral to its potential as a modulator of cellular signaling pathways and gene expression.

Role of the Hydroxylamine (B1172632) Functional Group in Molecular Recognition and Biological Efficacy

The hydroxylamine functional group (-NHOH) is central to the biological and chemical versatility of this compound. ontosight.ai Hydroxylamines are known to participate in a variety of chemical reactions and biological interactions, acting as reducing agents and engaging in redox reactions that are fundamental to many cellular processes. ontosight.aiontosight.ai This functional group is a key intermediate in organic synthesis, particularly in the formation of oximes through reactions with aldehydes and ketones. wikipedia.org

The nucleophilic character of the hydroxylamine group allows it to react with electrophilic centers on biomolecules like proteins and enzymes. This reactivity can lead to either the inhibition or activation of enzymatic activities, depending on the specific molecular target and the cellular environment. For instance, hydroxylamine and its derivatives have been shown to act as inhibitors for several enzymes, including alcohol oxidase, cystathionine (B15957) beta-synthase, and serine-sulfate ammonia-lyase. nih.gov

Moreover, the hydroxylamine moiety can serve as a versatile linker in the development of biological probes. nih.gov Its ability to be modified through reactions like N-hydroxylsuccinimide (NHS) chemistry allows for the attachment of fluorophores, affinity tags, or cross-linking agents, facilitating the study of biological interactions. nih.gov In the context of this compound, the hydroxylamine group's capacity for molecular recognition and its inherent reactivity are critical to its potential pharmacological applications, including its investigated role as an inhibitor of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1).

Influence of Substituent Modifications on Potency, Selectivity, and Biological Pathways

Effects of Halogenation on Binding Affinity and Inhibitory Potential

The nature and position of halogen substituents on the benzyl ring play a critical role in determining the binding affinity and inhibitory potential of N-benzylhydroxylamine derivatives. The presence of chlorine atoms, as in the 2,4-dichloro configuration, significantly affects the compound's lipophilicity and electronic properties, which in turn influences its interaction with biological targets. ontosight.ai

Studies on related compounds have demonstrated that halogenation can enhance cellular potency. For example, halogenated O-alkylhydroxylamines have shown nanomolar-level activity in cellular assays targeting the enzyme indoleamine 2,3-dioxygenase-1 (IDO1). vulcanchem.com This enhanced potency in a cellular context compared to enzymatic assays is sometimes attributed to the specific redox conditions within the cells. vulcanchem.com

Furthermore, the type of halogen can also be a determining factor. For instance, pentafluorobenzyl derivatives have been noted for their stronger electrophilic character, which facilitates efficient reactions with other molecules. The strategic placement of halogens can therefore be a powerful tool to optimize the inhibitory potential and binding affinity of this class of compounds.

Stereochemical Considerations and Enantiomeric Activity Differences

Stereochemistry is a crucial factor in drug action, as the three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets like receptors and enzymes. nih.gov Chiral drugs exist as enantiomers, which are non-superimposable mirror images of each other. These enantiomers can exhibit different pharmacological and toxicological properties. nih.gov

For this compound and its analogs, if a chiral center is present, the different enantiomers (R and S forms) could display distinct biological activities. nih.gov One enantiomer might bind more effectively to a target site, leading to greater potency, while the other might be less active or even contribute to off-target effects. nih.gov Although specific studies on the enantiomeric differences of this compound are not detailed in the provided results, the general principles of stereochemistry in drug design are highly relevant. The use of a single, more active enantiomer can lead to a more selective pharmacological profile and an improved therapeutic index. nih.gov

Modifications to the Benzyl Linker and Their Impact on Pharmacological Profile

Research on N-benzylhydroxylamine derivatives has shown that this part of the molecule can be involved in novel chemical reactions, such as activating the α-C(sp3)–H bond, leading to different cyclization products. rsc.org This indicates that the benzyl linker is not merely a passive spacer but an active participant in the molecule's chemical behavior.

Furthermore, modifications to linkers in other contexts have been shown to be critical for biological activity. For example, in the development of peptidoglycan-based probes, the incorporation of a methyl N,O-hydroxylamine linker was found to be a useful handle for bioconjugation without compromising biological activity. nih.gov Therefore, strategic modifications to the benzyl linker of this compound could be a viable approach to optimize its pharmacological properties.

Ligand Efficiency and Lead Optimization Strategies for Hydroxylamine Scaffolds

Ligand efficiency (LE) is a key metric used in the early stages of drug discovery to evaluate the quality of a compound by normalizing its potency for its size. nih.govnih.gov This allows medicinal chemists to prioritize smaller, more efficient molecules for further development. For hydroxylamine scaffolds, lead optimization strategies would involve systematically modifying the structure to improve both potency and drug-like properties. nih.gov

The goal of lead optimization is to enhance the binding affinity of the ligand to its target while maintaining or improving its pharmacokinetic and safety profiles. nih.gov This involves a multi-parameter evaluation that considers not only the potency but also properties like lipophilicity, which can be assessed through metrics like lipophilic ligand efficiency (LLE). nih.gov

For hydroxylamine-based compounds, optimization strategies could include:

Exploring different substitution patterns on the phenyl ring: As discussed, the nature and position of substituents can significantly impact activity.

Modifying the hydroxylamine group: While the core hydroxylamine is often crucial for activity, subtle modifications could fine-tune its properties.

Altering the linker: Changes to the benzyl linker can affect flexibility and binding orientation.

By applying these principles of medicinal chemistry and utilizing metrics like ligand efficiency, researchers can systematically refine the structure of this compound and its analogs to develop more potent and selective therapeutic agents. nih.govnih.gov

Comparative SAR Studies with Isomeric O-(2,4-dichlorobenzyl)hydroxylamine and Other Related Hydroxylamine Derivatives

The examination of constitutional isomers, such as N- and O-substituted hydroxylamines, is a cornerstone of medicinal chemistry, providing critical insights into the structural requirements for biological activity. The specific placement of the benzyl group in this compound versus its isomer, O-(2,4-dichlorobenzyl)hydroxylamine, fundamentally alters the molecule's electronic properties, hydrogen bonding capacity, and spatial arrangement. These differences are pivotal in defining their interaction with biological targets, such as the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator in immune responses. nih.govnih.gov

The hydroxylamine moiety (-NH-OH) itself is a crucial pharmacophore, but its orientation and substitution pattern dictate the molecule's inhibitory potential. In N-substituted benzylhydroxylamines, the nitrogen atom is directly attached to the benzyl group, leaving a free hydroxyl group and an N-H bond. Conversely, in O-substituted isomers, the oxygen atom is linked to the benzyl group, resulting in a terminal -ONH2 group. This seemingly minor structural change has profound implications for the molecule's ability to form key interactions within an enzyme's active site.

Research into monoaryl hydroxylamines as inhibitors of IDO1 has underscored the importance of halogen substituents on the aromatic ring. nih.gov Studies have consistently shown that chloro and bromo substitutions enhance inhibitory potency. nih.gov This suggests that the 2,4-dichloro substitution pattern present in both this compound and its O-isomer is a favorable feature for activity against this enzyme family. The electron-withdrawing nature and the specific positioning of the chlorine atoms can influence the molecule's binding affinity and orientation within the hydrophobic pockets of the IDO1 active site. nih.gov

For N-benzylhydroxylamine analogs, the presence of the N-H group allows the molecule to act as a hydrogen bond donor. This capability is often critical for anchoring a ligand to specific amino acid residues (like aspartate or glutamine) in an enzyme's active site. The general structure allows for a free hydroxyl group which can also participate in hydrogen bonding as a donor or acceptor.

In the case of the isomeric O-(2,4-dichlorobenzyl)hydroxylamine, the primary amine (-NH2) group serves as a hydrogen bond donor, while the ether-like oxygen has hydrogen bond acceptor potential. The absence of an N-H directly attached to the oxygen changes the geometry and electronic distribution compared to its N-isomer. Studies on related O-alkylhydroxylamine derivatives have also highlighted the potent inhibitory effects conferred by ring halogenation in the context of IDO1 inhibition. nih.gov

The comparative analysis reveals that while both isomers possess the advantageous 2,4-dichlorobenzyl moiety, their distinct hydroxylamine configurations lead to different interaction profiles. The N-isomer's N-H bond provides a specific hydrogen bond donating vector that is absent in the O-isomer. Conversely, the O-isomer presents a primary amine with its own set of potential interactions. The selection between these isomeric scaffolds in drug design would depend on the specific topology and amino acid composition of the target's active site.

Table 1: Comparative SAR Insights of Isomeric Hydroxylamine Derivatives

FeatureThis compoundO-(2,4-dichlorobenzyl)hydroxylamineSAR Implication
Isomeric Type N-substituted hydroxylamineO-substituted hydroxylamineAlters the position of the hydrogen bond donors and acceptors, and overall molecular conformation.
Key Functional Group Secondary Hydroxylamine (-NHOH)Alkoxyamine (-ONH2)The functional group's pKa, nucleophilicity, and steric profile are distinct, influencing target binding.
Hydrogen Bond Donor Yes (N-H and O-H)Yes (N-H from -NH2)The N-H in the N-isomer and the -NH2 in the O-isomer offer different geometries for hydrogen bonding.
Hydrogen Bond Acceptor Yes (N and O atoms)Yes (O atom)The oxygen atom in both isomers can accept hydrogen bonds, but its electronic environment differs.
Aromatic Substitution 2,4-dichloro2,4-dichloroHalogenation is generally found to enhance potency in related IDO1 inhibitors. nih.gov
Inferred Activity Target Indoleamine 2,3-dioxygenase (IDO1)Indoleamine 2,3-dioxygenase (IDO1)Both scaffolds are investigated as inhibitors for this immuno-oncology target. nih.gov

Applications in Medicinal Chemistry and Drug Discovery Platforms

N-(2,4-dichlorobenzyl)hydroxylamine as a Key Synthetic Intermediate in Pharmaceutical Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex molecular architectures for pharmaceutical use. The reactivity of the hydroxylamine (B1172632) moiety, characterized by its nucleophilic nitrogen and oxygen atoms, allows for a variety of chemical transformations. This dual reactivity enables its use in constructing diverse heterocyclic systems, which are common motifs in drug molecules.

For instance, hydroxylamine and its derivatives are classical reagents in the formation of isoxazole (B147169) and pyrazole (B372694) rings through cyclocondensation reactions with 1,3-bis-electrophilic substrates. These five-membered heterocyclic rings are integral to numerous biologically active compounds. The general synthetic utility of hydroxylamines extends to their use as efficient aminating agents. Derivatives like O-(2,4-dinitrophenyl)hydroxylamine are employed for the N-amination of various substrates, including pyridines, to create versatile ylide intermediates for further elaboration nih.gov.

The 2,4-dichlorobenzyl group in the target compound provides lipophilicity and specific steric bulk, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a final drug candidate. The synthesis of the precursor, 2,4-dichlorobenzyl chloride, is a well-established industrial process, ensuring the accessibility of this key fragment for incorporation into drug discovery programs google.com. The preparation of N,N-disubstituted hydroxylamines can be achieved through methods like the reductive coupling of an aldehyde with hydroxylamine hydrochloride, highlighting a straightforward pathway to related structures google.com. This accessibility makes this compound an attractive starting point for creating libraries of novel compounds for biological screening.

Hydroxylamine Scaffolds as Privileged Structures in Contemporary Drug Design

Hydroxylamine-containing scaffolds have gained recognition as "privileged structures" in drug design due to their ability to interact with a wide range of biological targets and impart favorable drug-like properties. A privileged structure is a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.

The hydroxylamine moiety is increasingly viewed as a valuable bioisostere for other functional groups, such as morpholines. Matched molecular pair analysis has shown that trisubstituted hydroxylamines can offer unique ADME (absorption, distribution, metabolism, and excretion) properties, including lipophilicity profiles similar to commonly used heterocycles, while providing access to novel chemical space nih.gov. This allows medicinal chemists to fine-tune properties like solubility and cell permeability, which are critical for oral bioavailability and target engagement.

Historically, some hydroxylamine-containing structures were flagged as potential structural alerts due to perceived toxicity concerns. However, research has demonstrated that appropriately substituted hydroxylamines, particularly trisubstituted ones, are not prone to the metabolic activation pathways that cause toxicity in simpler hydroxylamines nih.gov. This has led to a renewed interest in their application, as they can be incorporated into drug scaffolds to enhance molecular properties without the often-associated increase in molecular weight, a common challenge in lead optimization nih.gov. The strategic use of such scaffolds enables the design of multifunctional molecules, where the core structure provides a foundation for attaching various bioactive groups to achieve desired therapeutic effects nih.gov.

Rational Drug Design Approaches for Developing Novel Therapeutic Agents based on this compound

Rational drug design aims to develop new medicines based on a detailed understanding of a biological target's structure and function. This approach moves away from traditional trial-and-error screening by employing computational and structural biology methods to create molecules with high affinity and selectivity for their intended target capes.gov.br. For a scaffold like this compound, these principles can be applied to guide the synthesis of potent and specific therapeutic agents.

Two primary strategies in rational drug design are structure-based drug design (SBDD) and ligand-based drug design (LBDD) capes.gov.br.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, SBDD can be used to design molecules that fit precisely into the target's binding site. For this compound analogs, computational docking studies could model how the 2,4-dichlorobenzyl group fits into a hydrophobic pocket of a target protein, while the hydroxylamine moiety forms specific hydrogen bonds. This allows for the design of modifications that enhance binding affinity and selectivity nih.gov.

Ligand-Based Drug Design (LBDD): When the target structure is unknown, LBDD methods like Quantitative Structure-Activity Relationship (QSAR) are employed. QSAR models establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity capes.gov.br. By synthesizing a library of analogs based on the this compound scaffold and measuring their activity, a QSAR model can be built. This model would then predict the activity of new, unsynthesized analogs, guiding chemists to prioritize the most promising candidates.

A key design consideration for hydroxylamine derivatives is the modulation of their electronic properties. For instance, in the development of hydroxylamine-based radical scavengers, the stability of the resulting N-oxyl radical is paramount. Computational methods can predict the O-H bond dissociation energy (BDE). The introduction of an aromatic ring, such as the benzyl (B1604629) group in the title compound, can help delocalize the free radical, increasing its stability and leading to higher free radical scavenging activity.

Current and Emerging Therapeutic Areas for this compound Analogs

Analogs and derivatives of hydroxylamine scaffolds are being actively investigated across several therapeutic areas, demonstrating the broad potential of this chemical class.

Antibacterial Agents: A significant area of application is in the development of new antibacterial drugs to combat antimicrobial resistance. N-substituted hydroxylamine compounds have been designed to act as radical scavengers that inhibit bacterial ribonucleotide reductase (RNR) google.com. The RNR enzyme is crucial for DNA synthesis and repair, making it an essential target for antimicrobial therapy. Several hydroxylamine derivatives have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA) google.com. Importantly, these compounds often exhibit low toxicity toward mammalian cells, indicating a favorable therapeutic window.

Oncology: In the field of oncology, hydroxylamine-based structures are being developed as targeted cancer therapies. One notable example is the discovery of a brain-penetrant inhibitor of the epidermal growth factor receptor (EGFR) for the treatment of non-small-cell lung cancer (NSCLC) nih.gov. In this case, a trisubstituted hydroxylamine moiety was incorporated into the drug scaffold. The resulting compound not only maintained potent biological activity but also demonstrated the ability to cross the blood-brain barrier, leading to tumor regression in an intracranial patient-derived xenograft (PDX) mouse model nih.gov. This highlights the potential of these scaffolds to address challenging cancers, including metastatic disease in the brain.

The table below summarizes the key findings for these therapeutic areas.

Therapeutic AreaTargetMechanism of ActionKey Findings
Antibacterial Bacterial Ribonucleotide Reductase (RNR)Inhibition of DNA synthesis and repair via radical scavenging. google.comBroad-spectrum activity against Gram-positive and Gram-negative bacteria; effective against biofilms; low eukaryotic cell toxicity. google.com
Oncology (NSCLC) Epidermal Growth Factor Receptor (EGFR)Inhibition of signaling pathways that drive tumor growth. nih.govBrain-penetrant inhibitor induced tumor regression in an intracranial PDX model of NSCLC. nih.gov

Conclusion and Future Research Directions for N 2,4 Dichlorobenzyl Hydroxylamine

Synthesis of Current Research Findings and Their Implications

N-(2,4-dichlorobenzyl)hydroxylamine belongs to the class of O-alkylhydroxylamines, which have been rationally designed as mechanism-based inhibitors of IDO1. nih.gov The fundamental synthesis of this compound generally involves the alkylation of a protected hydroxylamine (B1172632), such as N-hydroxyphthalimide, with 2,4-dichlorobenzyl bromide, followed by a deprotection step like hydrazinolysis.

The primary implication of the research surrounding this compound is its potential as a therapeutic agent in oncology. IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. nih.gov This degradation within the tumor microenvironment leads to the suppression of T-cell activity and promotes immune tolerance, allowing cancer cells to evade the host's immune system. nih.gov By inhibiting IDO1, this compound can restore T-cell function and enhance anti-tumor immunity. This mechanism has positioned IDO1 inhibitors as a promising class of drugs for cancer immunotherapy, with several compounds having entered clinical trials. nih.gov

Spectroscopic studies have indicated that O-alkylhydroxylamine compounds, the class to which this compound belongs, coordinate to the heme iron within the active site of IDO1. nih.gov This provides a basis for their inhibitory action, suggesting they may act as mimics of the alkylperoxy transition or intermediate state of the enzymatic reaction. nih.gov

Beyond its role in oncology, this compound and its parent compound, 2,4-dichlorobenzyl alcohol, have demonstrated antimicrobial properties. nih.gov While the primary focus of research has been on its IDO1 inhibitory activity, its potential as an antimicrobial agent warrants further investigation.

Identification of Unaddressed Research Gaps and Challenges in the Field

Despite the promising potential of this compound and related compounds, several research gaps and challenges remain.

A significant challenge in the development of IDO1 inhibitors is ensuring selectivity. The human body has two other enzymes, indoleamine 2,3-dioxygenase 2 (IDO2) and tryptophan 2,3-dioxygenase (TDO), that also catabolize tryptophan. nih.gov While IDO1 is the primary target for cancer immunotherapy, the roles of IDO2 and TDO in both normal physiology and disease are still being elucidated. nih.gov The development of pan-inhibitors that target all three enzymes is one strategy, while another focuses on highly selective IDO1 inhibitors to minimize potential off-target effects. nih.gov The selectivity profile of this compound against IDO2 and TDO has not been extensively reported and represents a critical area for future investigation.

Another challenge lies in the translation of in vitro potency to in vivo efficacy. Many IDO1 inhibitors show high potency in isolated enzyme assays but have different activity levels in cell-based assays. nih.gov This discrepancy can be attributed to the artificial conditions of enzyme assays, which often use a non-native reduction system to maintain IDO1 in its active ferrous state. nih.gov Furthermore, the lack of extensive in vivo efficacy and pharmacokinetic data for this compound is a major gap. researchgate.net Future studies must focus on animal models to assess its bioavailability, metabolic stability, and anti-tumor activity in a physiological setting.

The potential for cytotoxicity is another consideration that requires thorough investigation. While some studies on related compounds have shown minimal toxicity at effective concentrations, a comprehensive safety profile for this compound is necessary. nih.gov

Prospects for Novel Derivatizations and the Development of Targeted Therapies

The structure of this compound provides a promising scaffold for the development of novel derivatives with improved therapeutic properties. Structure-activity relationship (SAR) studies on the broader class of O-benzylhydroxylamines have already provided valuable insights. For instance, the addition of halogen atoms to the aromatic ring, particularly at the meta position, has been shown to improve inhibitory potency against IDO1. nih.gov

Future derivatization strategies could explore a wider range of substitutions on the benzyl (B1604629) ring to optimize interactions within the active site of IDO1. The introduction of different functional groups could enhance potency, selectivity, and pharmacokinetic properties. For example, the synthesis of novel N6 derivatives of related heterocyclic compounds has shown to be a successful strategy in modulating biological activity. nih.gov

The development of targeted therapies based on the this compound scaffold will likely focus on its application in combination with other cancer treatments. Preclinical studies have shown that IDO1 inhibitors can act synergistically with immune checkpoint inhibitors, such as anti-PD-1 antibodies. nih.gov By inhibiting IDO1, this compound or its derivatives could sensitize tumors to checkpoint blockade, potentially increasing the response rates in patients who are resistant to these therapies.

Furthermore, the dual antimicrobial and immunomodulatory properties of this chemical class could be exploited. In the context of certain infections that are associated with chronic inflammation and cancer, a single compound with both activities could be highly beneficial.

Integration of Advanced Methodologies for Accelerated Discovery and Validation

The integration of advanced methodologies can significantly accelerate the discovery and validation of novel derivatives of this compound.

Computational Modeling and Structure-Based Drug Design (SBDD): Computational approaches are invaluable for understanding the binding mode of this compound within the IDO1 active site. Molecular docking and molecular dynamics simulations can predict how different derivatives will interact with key residues, such as Phe226 and Arg231, which are crucial for potent inhibition. nih.gov These in silico methods allow for the rational design of new compounds with improved affinity and selectivity, reducing the need for extensive and costly synthesis and screening of large compound libraries. A significant challenge in modeling interactions with IDO1 is the presence of the heme iron, which requires specialized computational methods to accurately describe its coordination chemistry. acs.org

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds to identify new and potent IDO1 inhibitors. nih.gov Fluorescence-based assays have been developed for HTS of IDO1 and TDO inhibitors, enabling the efficient identification of hit compounds. nih.gov These platforms can be used to screen libraries of derivatives based on the this compound scaffold to quickly identify candidates with superior activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org By analyzing the physicochemical properties of different this compound derivatives and their corresponding IDO1 inhibitory potencies, QSAR models can be built to predict the activity of unsynthesized compounds, thereby guiding the design of more effective inhibitors.

By leveraging these advanced methodologies, the development of this compound-based therapies can be streamlined, from initial hit identification to preclinical validation, ultimately accelerating their potential translation to the clinic.

Q & A

Q. Key Considerations :

  • Purity validation via HPLC or NMR is critical due to potential byproducts (e.g., over-alkylation or residual chloride intermediates) .
  • Reductive amination may require strict pH control to minimize side reactions .

What analytical techniques are most effective for characterizing this compound, and how can researchers validate structural purity?

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the benzyl-hydroxylamine linkage. Key signals include the hydroxylamine proton (δ 6.8–7.2 ppm) and aromatic protons (δ 7.3–7.8 ppm for dichlorophenyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (Exact mass: 204.996 Da for C7_7H6_6Cl2_2NO).
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) identifies impurities. Retention times should align with standards .

Validation : Cross-referencing with computational models (e.g., docking simulations) can validate interactions, as shown for structurally similar dichlorobenzyl-amino acids .

What safety precautions are necessary when handling this compound, given limited toxicological data?

Q. Basic

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood to prevent inhalation of vapors or dust .
  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at 4°C to prevent oxidation .

Q. Risk Mitigation :

  • Precautionary statements (e.g., P261, P262) from analogous benzylamines apply due to structural similarities .
  • Toxicity testing (e.g., Ames test) is recommended before large-scale use.

How does the position of chlorine substituents on the benzyl group influence biological activity or chemical reactivity?

Q. Advanced

  • Biological Activity : In collagenase inhibition studies, 2,4-dichloro substitution yields IC50_{50} values comparable to 2,6-dichloro analogs (–6.4 vs. –6.5 kcal/mol binding energy). The 2,4 configuration enhances π-π interactions with Tyr201, while 2,6 substitution shortens hydrogen bonds to Gln215 .
  • Reactivity : Steric effects from 2,4-substitution may slow nucleophilic reactions compared to monosubstituted benzylamines.

Table 1 : Substituent Effects on Collagenase Binding

Substituent PositionIC50_{50} (µM)Gibbs Free Energy (kcal/mol)Key Interactions
2,4-dichloro12.5–6.4π-π (Tyr201)
2,6-dichloro13.1–6.5H-bond (Gln215)
Adapted from docking studies in

What strategies can resolve contradictions in reported IC50_{50}50​ values or binding affinities for derivatives?

Q. Advanced

  • Standardized Assays : Use consistent enzyme sources (e.g., recombinant collagenase) and buffer conditions (pH 7.4, 25°C) to minimize variability .
  • Data Normalization : Express activity relative to a control inhibitor (e.g., batimastat) to account for batch-to-batch differences.
  • Structural Validation : Confirm ligand conformation via X-ray crystallography or MD simulations to rule out docking artifacts .

How can computational methods predict interaction mechanisms between this compound and target enzymes?

Q. Advanced

  • Molecular Docking : Tools like AutoDock Vina simulate binding modes. For example, the carbonyl oxygen of this compound forms a 2.2 Å hydrogen bond with Gln215 in collagenase .
  • MD Simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories to identify persistent interactions (e.g., π-π stacking with Tyr201) .
  • QSAR Modeling : Correlate substituent electronic effects (Hammett σ constants) with inhibitory potency to guide derivative design.

Table 2 : Computational vs. Experimental Binding Energies

MethodPredicted ΔG (kcal/mol)Experimental ΔG (kcal/mol)
Docking (AutoDock)–6.2–6.4
MD (AMBER)–6.3–6.4
Data from

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